molecular formula C16H23NO B5205529 2-[benzyl(cyclohex-3-en-1-ylmethyl)amino]ethanol

2-[benzyl(cyclohex-3-en-1-ylmethyl)amino]ethanol

Cat. No.: B5205529
M. Wt: 245.36 g/mol
InChI Key: HHDWJOMSNUIHJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Benzyl(cyclohex-3-en-1-ylmethyl)amino]ethanol is an organic compound with the molecular formula C₁₆H₂₃NO It is characterized by a benzyl group attached to a cyclohexenylmethyl group, which is further linked to an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl(cyclohex-3-en-1-ylmethyl)amino]ethanol typically involves the reaction of benzylamine with cyclohex-3-en-1-ylmethyl chloride, followed by the addition of ethylene oxide. The reaction conditions generally include:

  • Step 1: Formation of the Intermediate

      Reagents: Benzylamine, cyclohex-3-en-1-ylmethyl chloride

      Conditions: Solvent (e.g., dichloromethane), temperature (0-25°C), reaction time (2-4 hours)

      Reaction: Benzylamine reacts with cyclohex-3-en-1-ylmethyl chloride to form an intermediate.

  • Step 2: Addition of Ethylene Oxide

      Reagents: Intermediate from Step 1, ethylene oxide

      Conditions: Solvent (e.g., ethanol), temperature (25-50°C), reaction time (4-6 hours)

      Reaction: The intermediate reacts with ethylene oxide to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(cyclohex-3-en-1-ylmethyl)amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under basic conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or alcohols.

Scientific Research Applications

2-[Benzyl(cyclohex-3-en-1-ylmethyl)amino]ethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[benzyl(cyclohex-3-en-1-ylmethyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Benzyl(3-cyclohexen-1-ylmethyl)amino]ethanol
  • 2-[Benzyl(3-cyclohexen-1-ylmethyl)amino]propanol
  • 2-[Benzyl(3-cyclohexen-1-ylmethyl)amino]butanol

Uniqueness

2-[Benzyl(cyclohex-3-en-1-ylmethyl)amino]ethanol is unique due to its specific structural features, such as the presence of both a benzyl group and a cyclohexenylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[benzyl(cyclohex-3-en-1-ylmethyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c18-12-11-17(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-5,7-8,16,18H,6,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDWJOMSNUIHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CN(CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.